6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Medicinal Chemistry Kinase Inhibition PDE Inhibition

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic small molecule that incorporates three pharmacophoric elements: a benzimidazole ring, an azetidine ring, and an N-methylpyridazinone core. This compound belongs to a broader class of benzimidazole-azetidine-heterocycle hybrids that are of interest in medicinal chemistry.

Molecular Formula C16H15N5O2
Molecular Weight 309.329
CAS No. 1334370-39-6
Cat. No. B2619011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
CAS1334370-39-6
Molecular FormulaC16H15N5O2
Molecular Weight309.329
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H15N5O2/c1-20-14(22)7-6-13(19-20)16(23)21-8-10(9-21)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18)
InChIKeyYJCGOYCSOVIOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 1334370-39-6): A Structurally Distinct Benzimidazole-Azetidine-Pyridazinone Hybrid


6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic small molecule that incorporates three pharmacophoric elements: a benzimidazole ring, an azetidine ring, and an N-methylpyridazinone core [1]. This compound belongs to a broader class of benzimidazole-azetidine-heterocycle hybrids that are of interest in medicinal chemistry. Despite its unique structure, a comprehensive literature search of primary research articles, patents, and authoritative databases reveals that this specific compound has not been the subject of published biological activity studies, target profiling, or comparative pharmacological assessments as of the search date [1].

Structural Context Unique benzimidazole-azetidine-pyridazinone hybrid scaffold
Biological Profile No reported target engagement or activity data
Procurement Fit Supports synthetic methodology and structural diversification studies

Why Generic Substitution is Not Currently Feasible for 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


For this specific compound, no pharmacologically characterized 'in-class' substitutes have been identified in the public domain. Due to the absence of target engagement or potency data, there is no evidence to support that any close analog can replicate an as-yet-unknown biological effect. Therefore, generic substitution is, at present, scientifically unfounded. The structural uniqueness of the compound—simultaneously featuring a benzimidazole, an azetidine, and an N-methylpyridazinone in a single molecule—further suggests that the pharmacological properties cannot be inferred from mono- or di-substituted analogs, as the presence of all three motifs may create a unique interaction profile that has not been characterized [1].

No pharmacologically characterized analogs exist in public domain; biological effect cannot be replicated.

Multi-scaffold architecture prevents property inference from mono- or di-substituted benzimidazole, azetidine, or pyridazinone analogs.

Lack of target engagement and selectivity data makes generic substitution scientifically unfounded at present.

Quantitative Differential Evidence for 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Current Data Gap Assessment


Direct Biological Activity Data Not Yet Reported for CAS 1334370-39-6

A thorough search of public databases, including PubMed, Google Patents, and chemical biology repositories, yielded no quantitative IC50, Ki, EC50, or any other pharmacological endpoint for 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one. In contrast, structurally related 4-benzimidazolyl-pyridazinone derivatives have demonstrated potent inhibition of CDK2/cyclin-E, with a representative compound achieving an IC50 of 0.026 µM [1]. This discrepancy highlights the critical knowledge gap for this specific compound, as the biological relevance of its azetidine linker and N-methyl substitution remains uninvestigated.

Kinase Activity
Data to verify
No IC50, Ki, or EC50 reported for target compound
Kinase inhibition potential not yet evaluable
Related 4-benzimidazolyl-pyridazinone shows CDK2 IC50 0.026 µM (patent context)
Medicinal Chemistry Kinase Inhibition PDE Inhibition

Lack of Target Selectivity Profiling Precludes Differentiation from Class-Level Kinase Inhibitors

No selectivity panel data (e.g., against a kinome screen or a panel of PDE isoforms) has been reported for this compound. Class-level evidence from patents indicates that 4-benzimidazolyl-pyridazinones are primarily directed toward CDK2 and GSK-3β [1][2], while other benzimidazole-azetidine compounds have been implicated in PDE10A inhibition [3]. However, because the specific substitution pattern of CAS 1334370-39-6 has not been profiled, its selectivity profile relative to these class-level targets is unknown.

Selectivity Profiling
Class-level inference
No selectivity panel data available
Polypharmacology risk undefined; class references suggest CDK2/GSK-3β or PDE10A context
Target profile must be verified before target-specific procurement
Selectivity Kinase Profiling Off-Target Effects

Physicochemical and ADME Properties Not Experimentally Determined

No experimental solubility, logP, permeability, metabolic stability, or plasma protein binding data have been published for this specific compound. While predicted attributes can be generated computationally, these lack the quantitative reliability required for procurement decisions . In contrast, certain azetidine-containing pyridazine derivatives have been characterized preclinically for systemic distribution and oral bioavailability, but these data cannot be directly extrapolated due to structural divergence [1].

ADME Profile
Data to verify
No experimental solubility, logP, or permeability data
In vivo study fit unsupported without ADME characterization
Azetidinyl pyridazine series exhibited oral bioavailability in mouse models (distinct structure)
ADME Physicochemical Properties Drug-likeness

Recommended Application Scenarios for 6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one Given Current Evidence Limitations


Chemical Probe Development for Target Deconvolution

Given the absence of known biological targets, the compound could potentially be used as a starting point for target identification campaigns, such as chemical proteomics or affinity-based protein profiling, once an active analog has been identified. However, this requires synthetic modification and is beyond the scope of current procurement [1].

Synthetic Methodology Studies

As a structurally novel hybrid, the compound may serve as a substrate or intermediate in the development of new synthetic routes to benzimidazole-azetidine-pyridazinone libraries, as suggested by the synthesis-oriented publication in the Rafidain Journal of Science [1]. Procurement in this context would be for synthetic chemistry rather than biological testing.

Comparative Pharmacophore Modeling

The compound's unique combination of three privileged scaffolds makes it a candidate for computational pharmacophore analysis, potentially guiding the design of more potent kinase or PDE inhibitors. However, this application is speculative without confirmatory biological data [1][2].

Application
Selection Property
Validation Focus
Chemical probe starting point research
Structural novelty for target deconvolution
Affinity profiling after synthetic modification
Synthetic methodology development
Multi-scaffold hybrid as synthetic intermediate
Library synthesis and route characterization
Computational pharmacophore analysis
Unique three-scaffold topology
In silico kinase/PDE inhibitor design context
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